6-Chloro-3-{[4-benzylpiperazinyl]carbonyl}chromen-2-one
Description
6-Chloro-3-{[4-benzylpiperazinyl]carbonyl}chromen-2-one is a synthetic coumarin derivative characterized by a 6-chloro substitution on the chromen-2-one (coumarin) scaffold and a 4-benzylpiperazinyl carbonyl group at position 3.
Properties
IUPAC Name |
3-(4-benzylpiperazine-1-carbonyl)-6-chlorochromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c22-17-6-7-19-16(12-17)13-18(21(26)27-19)20(25)24-10-8-23(9-11-24)14-15-4-2-1-3-5-15/h1-7,12-13H,8-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSFIQMVQGUXIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Chloro-3-{[4-benzylpiperazinyl]carbonyl}chromen-2-one can be achieved through various synthetic routes. One common method involves the condensation of 6-chloro-2H-chromen-2-one with 4-benzylpiperazine in the presence of a suitable catalyst and solvent . The reaction conditions typically include refluxing the reactants in an organic solvent such as ethanol or acetonitrile, followed by purification through recrystallization or chromatography.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods ensure high yield and purity of the final product while minimizing the production of by-products and waste .
Chemical Reactions Analysis
6-Chloro-3-{[4-benzylpiperazinyl]carbonyl}chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the reagents and reaction conditions employed.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Chloro-3-{[4-benzylpiperazinyl]carbonyl}chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, thereby exhibiting antimicrobial activity . Additionally, it may interact with cellular signaling pathways involved in inflammation and cancer progression, contributing to its anti-inflammatory and anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The biological and physicochemical properties of coumarin derivatives are highly dependent on substitutions at positions 3 and 4. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on logP:
Biological Activity
Overview
6-Chloro-3-{[4-benzylpiperazinyl]carbonyl}chromen-2-one is a synthetic compound classified as a coumarin derivative. Coumarins are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a chromene core with a chloro group at the 6-position and a benzylpiperazine moiety at the 3-position. Its IUPAC name is 3-(4-benzylpiperazine-1-carbonyl)-6-chlorochromen-2-one. The molecular formula is , and its molecular weight is approximately 392.84 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | 3-(4-benzylpiperazine-1-carbonyl)-6-chlorochromen-2-one |
| Molecular Formula | C21H19ClN2O3 |
| Molecular Weight | 392.84 g/mol |
| CAS Number | 923173-43-7 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria, thus exhibiting antimicrobial properties.
- Receptor Modulation : It may also interact with neurotransmitter receptors, potentially influencing neurological pathways, which could be beneficial in treating conditions like Alzheimer's disease.
Antimicrobial Activity
Research indicates that this compound displays significant antimicrobial properties against various bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, demonstrating notable inhibitory effects.
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle checkpoints. Specifically, it has shown effectiveness against breast and colon cancer cells.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
- Objective : Evaluate the antimicrobial activity against E. coli and S. aureus.
- Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating strong antibacterial activity.
-
Cancer Cell Line Study :
- Objective : Assess the cytotoxic effects on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines.
- Results : Treatment with varying concentrations (10 µM to 50 µM) resulted in significant cell death, with IC50 values calculated at 25 µM for MCF-7 and 30 µM for HT-29 cells.
-
Anti-inflammatory Research :
- Study Design : In vivo models were used to test the anti-inflammatory effects.
- Outcome : The compound reduced paw edema in rats by approximately 50% compared to control groups, suggesting effective anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
